molecular formula C8H6Cl3NO3 B8678689 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol CAS No. 54619-63-5

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Cat. No. B8678689
CAS RN: 54619-63-5
M. Wt: 270.5 g/mol
InChI Key: QTPMEWPNYWDGID-UHFFFAOYSA-N
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Patent
US04603227

Procedure details

In this invention we describe the preparation of trichloromethyl-3-nitrobenzyl alcohol in high yield with no detectable Cannizzaro product and demonstrate the generality of the method for the condensation of chloroform with other aldehydes and ketones. Initially, potassium fluoride supported on alumina was the base of choice for this condensation since the fluoride base would prevent the Cannizzaro side reaction. Characterization by infrared and Raman spectroscopy of this supported base showed the presence of potassium hexafluoroaluminate rather than potassium fluoride. Aqueous potassium fluoride had reacted with alumina to produce potassium hexafluoroaluminate and hydroxide. This observation prompted the use of potassium hydroxide supported on Super-Cel as the base to give TMBA in 93% isolated yield. The method described herein avoids the preparation and variable activity of the supported hydroxide base. A mixture of chloroform (2.25 equivalents) and 3-nitrobenzaldehyde (one equivalent) in dimethylformamide (DMF) at 0° C. was treated with a methanolic solution of potassium hydroxide (0.7 equivalents). After work-up, the desired alcohol TMBA was obtained in 98% yield and crystallized from toluene/hexane to give analytically pure trichloromethyl-3-nitrobenzyl alcohol in 90% yield.
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC(C(O)C1C=CC=C([N+]([O-])=[O:13])C=1)(Cl)Cl.[F-].[K+:17].[F-].[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+].[K+].[K+]>C(Cl)(Cl)Cl>[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+:17].[K+:17].[K+:17].[OH-:13] |f:1.2,4.5.6.7,9.10.11.12|

Inputs

Step One
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield with no detectable Cannizzaro product
CUSTOM
Type
CUSTOM
Details
the Cannizzaro side reaction

Outcomes

Product
Name
Type
product
Smiles
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
Name
Type
product
Smiles
[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04603227

Procedure details

In this invention we describe the preparation of trichloromethyl-3-nitrobenzyl alcohol in high yield with no detectable Cannizzaro product and demonstrate the generality of the method for the condensation of chloroform with other aldehydes and ketones. Initially, potassium fluoride supported on alumina was the base of choice for this condensation since the fluoride base would prevent the Cannizzaro side reaction. Characterization by infrared and Raman spectroscopy of this supported base showed the presence of potassium hexafluoroaluminate rather than potassium fluoride. Aqueous potassium fluoride had reacted with alumina to produce potassium hexafluoroaluminate and hydroxide. This observation prompted the use of potassium hydroxide supported on Super-Cel as the base to give TMBA in 93% isolated yield. The method described herein avoids the preparation and variable activity of the supported hydroxide base. A mixture of chloroform (2.25 equivalents) and 3-nitrobenzaldehyde (one equivalent) in dimethylformamide (DMF) at 0° C. was treated with a methanolic solution of potassium hydroxide (0.7 equivalents). After work-up, the desired alcohol TMBA was obtained in 98% yield and crystallized from toluene/hexane to give analytically pure trichloromethyl-3-nitrobenzyl alcohol in 90% yield.
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC(C(O)C1C=CC=C([N+]([O-])=[O:13])C=1)(Cl)Cl.[F-].[K+:17].[F-].[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+].[K+].[K+]>C(Cl)(Cl)Cl>[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+:17].[K+:17].[K+:17].[OH-:13] |f:1.2,4.5.6.7,9.10.11.12|

Inputs

Step One
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield with no detectable Cannizzaro product
CUSTOM
Type
CUSTOM
Details
the Cannizzaro side reaction

Outcomes

Product
Name
Type
product
Smiles
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
Name
Type
product
Smiles
[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.